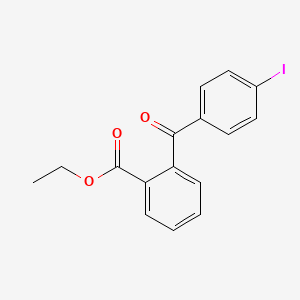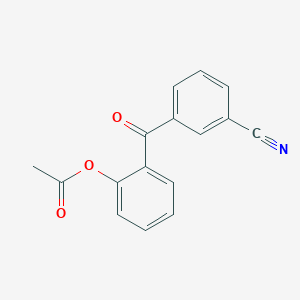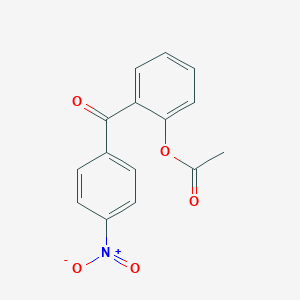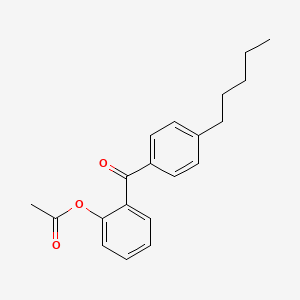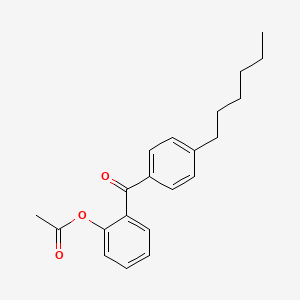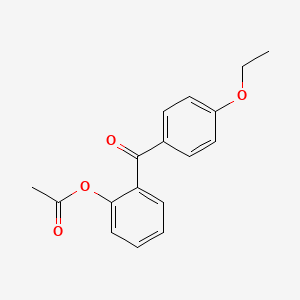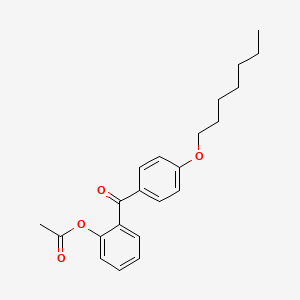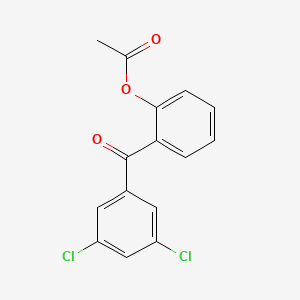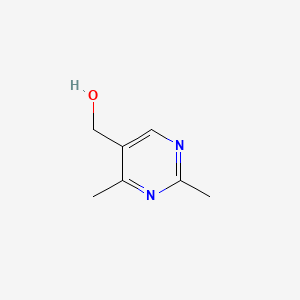
2,4-Dimethyl-5-pyrimidinemethanol
Übersicht
Beschreibung
2,4-Dimethyl-5-pyrimidinemethanol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.1671 . It is also known by other names such as 2,4-DIMETHYL-5-HYDROXYMETHYLPYRIMIDINE and DHMP .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-5-pyrimidinemethanol can be represented by the SMILES notation:CC1=NC=C (CO)C (C)=N1 . The compound is achiral, with no defined stereocenters or E/Z centers . Physical And Chemical Properties Analysis
2,4-Dimethyl-5-pyrimidinemethanol is a stable compound that is not readily reactive . It has an average mass of 138.167 Da and a monoisotopic mass of 138.079315 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Pyrimidine Derivatives
Research has explored the synthesis and characterization of various pyrimidine derivatives, noting their presence in natural products and pharmaceutical agents. For instance, novel hexahydropyrimidine derivatives have been synthesized, demonstrating significant bioactivity and potential for drug development. These compounds are recognized for their roles in anti-inflammatory, analgesic, antifungal, antibacterial, and antiviral applications, also serving as prodrugs and polymer stabilizers due to their facile cleavage under mild acidic conditions (Abu-Obaid et al., 2014).
Applications in Medicine and Nonlinear Optics
Pyrimidine rings are critical in medicinal chemistry, as their structure is a component of DNA and RNA. Derivatives like thiopyrimidines have shown promising applications in nonlinear optics (NLO) and medicine. A comparative study between DFT/TDDFT and experimental analyses on phenyl pyrimidine derivatives highlighted their considerable NLO activity, recommending them for optoelectronic applications (Hussain et al., 2020).
Photophysical Properties and Antioxidant Activity
The antioxidant properties of pyrimidine derivatives have been extensively studied, revealing a wide spectrum of biological activities. Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes were synthesized and evaluated for their antioxidant capabilities, showing promising results in in vitro test systems and highlighting the influence of the alkyl fragment on antioxidant activity (Rani et al., 2012).
Antiviral Activity Against Orthopoxvirus
Research on pyrimidine nucleosides modified at the 5-position with a gem diether moiety, such as 5-(dimethoxymethyl)-2'-deoxyuridine, has demonstrated significant antiviral activity against orthopoxvirus infections. This suggests the potential for developing new therapeutic leads for treating these infections, underscoring the versatility of pyrimidine derivatives in antiviral drug development (Fan et al., 2006).
Structural Insights and Molecular Recognition
The structural analysis of pyrimidine derivatives, including their crystalline forms and interactions with other molecules, provides valuable insights into their potential pharmaceutical applications. Studies on the tautomerism, twinning, and disorder in various pyrimidine salts and their interactions with carboxylic acids offer a deeper understanding of molecular recognition processes vital for drug design (Rajam et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,4-dimethylpyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(4-10)3-8-6(2)9-5/h3,10H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKRHIBHXHFDSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220092 | |
| Record name | 2,4-Dimethyl-5-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-5-pyrimidinemethanol | |
CAS RN |
698-28-2 | |
| Record name | 2,4-Dimethyl-5-pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-5-pyrimidinemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DHMP | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethyl-5-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIMETHYL-5-PYRIMIDINEMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9X06T9Z4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


